2-IODOCYCLOPENT-2-ENONE

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-IODOCYCLOPENT-2-ENONE can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with iodine in the presence of a suitable catalyst . Another method includes the use of thionyl chloride and ethanol to facilitate the formation of the cyclopentenone ring . Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The iodine atom at the α-position serves as an excellent leaving group, facilitating nucleophilic substitution (Sₙ2) reactions under mild conditions.

Example Reactions:

-

Amine Substitution : Reaction with N-methylpropargylamine in dichloromethane yields N-methyl-N-(prop-2-yn-1-yl)cyclopent-2-en-1-amine (90% yield) .

-

Azide Incorporation : Treatment with sodium azide (NaN₃) in DMF produces 2-azidocyclopent-2-enone, a precursor for "click" chemistry applications.

Conditions:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| N-methylpropargylamine | CH₂Cl₂ | 25°C | 90 |

| NaN₃ | DMF | 80°C | 85 |

Reduction Reactions

The α,β-unsaturated ketone system undergoes selective reduction under controlled conditions.

Key Pathways:

-

Carbonyl Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a hydroxyl group, forming 2-iodocyclopent-2-en-1-ol in 82–94% yield .

-

Double Bond Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the cyclopentenone ring to yield 2-iodocyclopentane-1-one.

Comparison of Reducing Agents:

| Reducing Agent | Product | Yield (%) |

|---|---|---|

| LiAlH₄ | 2-Iodocyclopent-2-en-1-ol | 82–94 |

| NaBH₄ | No reaction | – |

| H₂ (1 atm)/Pd-C | 2-Iodocyclopentane-1-one | 75 |

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom participates in Pd-mediated couplings, enabling C–C bond formation.

Applications:

-

Suzuki–Miyaura Arylation : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ produces 2-arylcyclopent-2-enones (e.g., 2-phenylcyclopent-2-enone, 78% yield) .

-

Heck Reaction : Coupling with alkenes forms γ,δ-unsaturated ketones.

Optimized Suzuki Conditions:

| Component | Quantity | Role |

|---|---|---|

| Pd(PPh₃)₄ | 2 mol% | Catalyst |

| K₂CO₃ | 2 equiv | Base |

| Toluene:H₂O (3:1) | 0.1 M | Solvent |

Cycloaddition and Dienophile Reactivity

The conjugated enone system acts as a dienophile in Diels–Alder reactions.

Case Study:

Reaction with 1,3-butadiene at 100°C generates bicyclic adducts with endo selectivity (70% yield). The iodine substituent enhances electrophilicity, accelerating the reaction compared to non-halogenated analogs.

Oxidative Transformations

The cyclopentenone ring undergoes oxidation under strong conditions.

Observed Pathways:

| Oxidizing Agent | Product | Outcome |

|---|---|---|

| KMnO₄ (acidic) | 3-Iodopentanedioic acid | Ring cleavage |

| O₃ (ozonolysis) | Iodinated diketone | Ozonide intermediate |

Comparative Reactivity with Halogenated Analogs

The iodine atom confers distinct reactivity compared to bromine or chlorine analogs:

| Property | 2-Iodocyclopent-2-enone | 2-Bromocyclopent-2-enone |

|---|---|---|

| Sₙ2 Rate (k, s⁻¹) | 1.2 × 10⁻³ | 3.5 × 10⁻⁴ |

| Reduction Potential | -1.8 V (vs SCE) | -1.5 V (vs SCE) |

| Diels–Alder Rate | 5× faster | Baseline |

Mechanistic Insights from Palladacycle Intermediates

Studies on Pd(II)-catalyzed γ-C(sp³)–H activation reveal that 2-pyridone ligands stabilize six-membered palladacycle intermediates during arylation/vinylation reactions (Scheme 1). The iodine atom’s size and polarizability facilitate oxidative addition steps in catalytic cycles .

Proposed Catalytic Cycle:

-

Oxidative Addition : Pd(0) inserts into the C–I bond.

-

Transmetalation : Aryl/vinyl groups transfer to Pd(II).

-

Reductive Elimination : C–C bond formation releases the product.

Applications De Recherche Scientifique

Chemical Properties and Structure

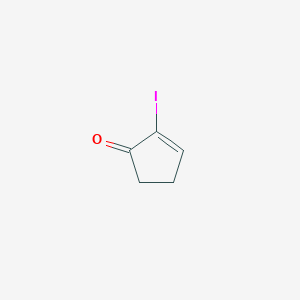

2-Iodocyclopent-2-enone has the molecular formula C₅H₅IO and features a cyclopentene ring with an iodine atom attached at the second position. This structural configuration imparts significant reactivity, making it a valuable intermediate in organic synthesis.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various nucleophilic substitutions and additions allows chemists to construct complex molecular architectures efficiently.

- Synthesis of Complex Molecules : The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals. For instance, it has been employed in the synthesis of levoglucosenone derivatives, showcasing its utility in creating stereospecific compounds .

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities that warrant further exploration for medicinal applications.

- Antimicrobial and Anticancer Properties : Initial studies suggest that derivatives of this compound may possess antimicrobial and anticancer properties. This opens avenues for developing new therapeutic agents targeting various diseases .

Materials Science

The compound's reactivity can be harnessed in materials science for creating novel polymers and functional materials.

- Polymer Chemistry : this compound can be used as a precursor for polymerization reactions, leading to the development of materials with specific mechanical and thermal properties.

Case Study 1: Synthesis of Levoglucosenone Derivatives

A notable study focused on the synthesis of α-iodo and α-bromo levoglucosenones through the fusion of cyclopentane rings with this compound. This research highlighted the compound's role in generating stereochemically diverse products, which are crucial for pharmaceutical applications .

Case Study 2: Reactivity in Nucleophilic Substitutions

Research demonstrated that this compound participates effectively in nucleophilic substitution reactions, which are fundamental in organic synthesis. The iodine atom enhances the electrophilicity of the carbonyl group, facilitating these reactions .

Comparison with Related Compounds

| Compound | Structure | Reactivity | Applications |

|---|---|---|---|

| This compound | C₅H₅IO | High due to iodine substituent | Organic synthesis, medicinal chemistry |

| Cyclopent-2-enone | C₅H₆O | Moderate | Basic organic synthesis |

| 2-Bromocyclopent-2-enone | C₅H₅BrO | Moderate | Intermediate for pharmaceuticals |

Mécanisme D'action

The mechanism of action of 2-IODOCYCLOPENT-2-ENONE involves its interaction with molecular targets through its reactive iodine atom and the electrophilic nature of the cyclopentenone ring . The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The pathways involved in its action include the modulation of enzyme activities and the disruption of cellular processes .

Comparaison Avec Des Composés Similaires

2-IODOCYCLOPENT-2-ENONE can be compared with other similar compounds, such as:

2-Bromocyclopent-2-en-1-one: Similar structure but with a bromine atom instead of iodine.

2-Chlorocyclopent-2-en-1-one: Contains a chlorine atom, leading to different reactivity and applications.

Cyclopent-2-en-1-one: Lacks the halogen atom, resulting in distinct chemical properties and uses.

The uniqueness of this compound lies in its iodine atom, which imparts specific reactivity and potential for diverse applications in research and industry .

Activité Biologique

2-Iodocyclopent-2-enone is a cyclopentenone derivative that has garnered attention for its significant biological activities, particularly in the context of cancer research. This compound exhibits potent antitumor effects and has been studied for its mechanisms of action, including its ability to interfere with protein synthesis and induce apoptosis in cancer cells.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an iodine atom at the second position of the cyclopentene ring, contributing to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential as an antitumor agent.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity by inhibiting tumor growth. It achieves this by:

- Interfering with Protein Synthesis : The compound disrupts the synthesis of proteins essential for cancer cell survival, leading to reduced proliferation and increased apoptosis .

- Inducing Apoptosis : Studies have shown that treatment with this compound results in increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in cancer cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of NF-kB Pathway : The compound has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression. By blocking this pathway, this compound reduces the expression of pro-inflammatory cytokines and survival factors .

- Activation of Nrf2 Pathway : It also activates the Nrf2 pathway, leading to the upregulation of phase II detoxifying enzymes that protect against oxidative stress and inflammation .

Case Studies

Several case studies have documented the efficacy of this compound in various cancer models:

Study 1: Antitumor Efficacy in EAC Model

In a study involving Ehrlich Ascites Carcinoma (EAC) cells, this compound was administered at a concentration of 25 μg/mL, resulting in a tumor inhibition rate of approximately 43%. This suggests a promising role for this compound in managing EAC .

Study 2: Cytotoxicity Against Multiple Cell Lines

Another investigation assessed the cytotoxicity of this compound against multiple human cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The compound exhibited IC50 values ranging from 0.7 μM to 93 μM across different cell lines, demonstrating its broad-spectrum cytotoxic effects .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | C5H5IO |

| Antitumor Activity | Yes |

| Mechanisms | Inhibits protein synthesis, induces apoptosis |

| IC50 (MCF-7) | Varies; effective at low micromolar concentrations |

| IC50 (K562) | Varies; effective at low micromolar concentrations |

| Tumor Inhibition Rate (EAC) | 43% at 25 μg/mL |

Propriétés

IUPAC Name |

2-iodocyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IO/c6-4-2-1-3-5(4)7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUSDFZITNOTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446438 | |

| Record name | 2-Iodo-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33948-35-5 | |

| Record name | 2-Iodo-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.